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Abstract
Meteneprost is a synthetic prostaglandin E2 (PGE2) analogue that has garnered interest for its

clinical applications in obstetrics and gynecology, primarily for cervical ripening and the

termination of pregnancy. As a selective agonist, its pharmacological activity is mediated

through its interaction with specific prostaglandin receptors, initiating a cascade of intracellular

signaling events. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and pharmacological characteristics of Meteneprost. It
includes a detailed summary of its mechanism of action, receptor binding profile, and

associated signaling pathways. Furthermore, this guide outlines key experimental

methodologies relevant to the study of Meteneprost, offering a valuable resource for

researchers and professionals in the field of drug development.

Chemical Structure and Identification
Meteneprost is chemically designated as (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-

9-methyleneprosta-5,13-dien-1-oic acid. It is also known by other names such as 9-Deoxy-

16,16-dimethyl-9-methylene-PGF2 and the code U-46785.[1][2] Its chemical identity is well-

defined by its CAS Registry Number, IUPAC name, and molecular structure representations

like SMILES and InChI.

Table 1: Chemical Identification of Meteneprost
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Identifier Value Reference

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-

[(E,3R)-3-hydroxy-4,4-

dimethyloct-1-enyl]-5-

methylidenecyclopentyl]hept-5-

enoic acid

[3]

CAS Number 61263-35-2 [1]

Molecular Formula C23H38O4 [1]

SMILES

CCCCC(C)(C)--INVALID-LINK-

-

O)C(=C)C[C@H]1O">C@@H

O

InChI

InChI=1S/C23H38O4/c1-5-6-

15-23(3,4)21(25)14-13-19-

18(17(2)16-20(19)24)11-9-7-8-

10-12-22(26)27/h7,9,13-14,18-

21,24-25H,2,5-6,8,10-12,15-

16H2,1,3-4H3,(H,26,27)/b9-

7-,14-

13+/t18-,19+,20+,21+/m0/s1

Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and

pharmacokinetic profile. While experimental data for some of Meteneprost's properties are not

readily available in the public domain, predicted values and data for its potassium salt provide

some insight.

Table 2: Physicochemical Properties of Meteneprost
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Property Value Notes Reference

Molecular Weight 378.55 g/mol

Melting Point Not available

A study on

Meteneprost

potassium

suppositories

indicates that drug

release is dependent

on the melting

temperature of the

suppository base.

Boiling Point
520.5±50.0 °C at 760

mmHg
Predicted value.

Solubility Not available

Experimental data for

solubility in water or

other solvents is not

readily available.

General solubility

determination

methods can be

applied.

pKa Not available

As a carboxylic acid,

Meteneprost is

expected to have an

acidic pKa.

Pharmacological Properties and Mechanism of
Action
Meteneprost is a prostaglandin E2 analogue and exerts its effects by acting as an agonist at

prostaglandin receptors. The primary target for Meteneprost is believed to be the

Prostaglandin E2 Receptor 2 (PTGER2), also known as the EP2 receptor.
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Receptor Binding and Selectivity
While specific binding affinity data (Ki or IC50 values) for Meteneprost across the full panel of

prostanoid receptors (EP1, EP2, EP3, EP4, FP, DP, IP, TP) is not publicly available, its

classification as a PGE2 analogue and its known biological effects strongly suggest activity at

EP receptors. The KEGG DRUG database explicitly lists PTGER2 as a target for Meteneprost.

For context, other prostaglandin analogues have been characterized for their receptor binding

profiles. For instance, Travoprost acid shows high affinity for the FP receptor (Ki = 35 nM) with

minimal affinity for other prostanoid receptors. Latanoprost acid also has a relatively high

affinity for the FP receptor (Ki = 98 nM). In contrast, Bimatoprost acid is less selective, with

significant affinity for FP, EP1, and EP3 receptors. The development of selective EP2 and EP4

receptor antagonists has further elucidated the distinct roles of these receptors.

Signaling Pathways
The EP2 receptor, the putative primary target of Meteneprost, is a G-protein coupled receptor

(GPCR) that is coupled to the Gs alpha subunit. Activation of the EP2 receptor by an agonist

like Meteneprost leads to the stimulation of adenylyl cyclase, which in turn increases

intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP

activates Protein Kinase A (PKA), which then phosphorylates various downstream targets,

leading to the physiological response.

The following diagram illustrates the generally accepted signaling pathway for EP2 receptor

activation:
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Figure 1: Simplified EP2 Receptor Signaling Pathway.
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Pharmacological Effects
The primary pharmacological effects of Meteneprost are centered on the female reproductive

system:

Cervical Ripening: Meteneprost promotes the softening, effacement, and dilation of the

cervix. This is thought to be mediated by the activation of collagenase and remodeling of the

extracellular matrix in the cervical tissue, processes influenced by prostaglandins.

Uterine Contractions: As a prostaglandin analogue, Meteneprost can induce uterine

contractions, which is a key component of its use in the termination of pregnancy. The

precise signaling pathways leading to uterine contraction following EP receptor activation are

complex and can involve interplay between different EP receptor subtypes.

Key Experimental Protocols
Detailed experimental protocols for Meteneprost are not widely published. However, standard

methodologies for characterizing similar compounds can be applied.

Radioligand Binding Assay for Prostaglandin Receptors
This assay is used to determine the binding affinity of Meteneprost for various prostaglandin

receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Meteneprost for EP and

FP receptors.

Methodology:

Membrane Preparation:

Culture cells stably expressing the human recombinant prostaglandin receptor of interest

(e.g., EP2, EP4).

Harvest the cells and homogenize in a cold lysis buffer.

Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet and resuspend in an appropriate assay buffer.

Determine the protein concentration of the membrane preparation.

Competition Binding Assay:

In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a

suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of

unlabeled Meteneprost.

Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium

(e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding of the radioligand against the concentration of

Meteneprost.

Determine the IC50 value (the concentration of Meteneprost that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where

[L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay:
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Figure 2: Workflow of a Competitive Radioligand Binding Assay.
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Assessment of Cervical Ripening in Clinical Trials
The efficacy of Meteneprost in inducing cervical ripening is a key clinical endpoint.

Objective: To quantitatively assess the change in cervical status following the administration of

Meteneprost.

Methodology:

Patient Selection: Recruit pregnant women with an indication for labor induction and an

unfavorable cervix.

Baseline Assessment: Before administration of Meteneprost, perform a baseline cervical

examination and calculate the Bishop score. The Bishop score is a standardized method to

quantify cervical status based on dilation, effacement, consistency, position, and fetal station.

Intervention: Administer Meteneprost according to the trial protocol (e.g., vaginal gel).

Follow-up Assessment: At a predetermined time point after administration, repeat the

cervical examination and calculate the Bishop score.

Data Analysis: Compare the change in Bishop score from baseline to the follow-up

assessment. A significant increase in the Bishop score indicates successful cervical ripening.

Other parameters such as the time to onset of labor and the need for oxytocin augmentation

can also be assessed.

Clinical Applications and Significance
Meteneprost has been investigated in clinical trials for its utility in the termination of early

pregnancy, often in combination with mifepristone. Its ability to induce both cervical ripening

and uterine contractions makes it an effective agent for this indication. Studies have compared

its efficacy and side-effect profile to other prostaglandins like misoprostol.

Conclusion
Meteneprost is a structurally defined prostaglandin E2 analogue with significant

pharmacological effects on the female reproductive system. Its mechanism of action is primarily

through the activation of the EP2 receptor, leading to a cascade of events that result in cervical
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ripening and uterine contractions. While much is known about its clinical utility, further research

is warranted to fully elucidate its receptor binding profile and the specific downstream signaling

pathways it modulates. The experimental protocols outlined in this guide provide a framework

for future investigations into the detailed pharmacological properties of Meteneprost, which will

be invaluable for the development of new therapeutic strategies in obstetrics and gynecology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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